molecular formula C12H12BrNO3 B12824729 (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

Cat. No.: B12824729
M. Wt: 298.13 g/mol
InChI Key: MMJSTOMMZPSKSQ-JTQLQIEISA-N
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Description

(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through cyclization reactions, often involving the use of diols or halohydrins as starting materials.

    Amidation: The final step involves the formation of the amide bond between the bromophenyl group and the tetrahydrofuran ring. This is typically achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and tetrahydrofuran ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
  • (S)-2-(2-Fluorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
  • (S)-2-(2-Iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

Uniqueness

(S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s overall properties and applications.

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

2-(2-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide

InChI

InChI=1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1

InChI Key

MMJSTOMMZPSKSQ-JTQLQIEISA-N

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2Br

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC=CC=C2Br

Origin of Product

United States

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